(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid
CAS No.: 1373609-37-0
Cat. No.: VC21269882
Molecular Formula: C10H13NO2S
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373609-37-0 |
|---|---|
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1 |
| Standard InChI Key | NNVHLHOKPAPADH-BDAKNGLRSA-N |
| Isomeric SMILES | C1[C@H](C[NH2+][C@@H]1C(=O)[O-])CC2=CSC=C2 |
| SMILES | C1C(CNC1C(=O)O)CC2=CSC=C2 |
| Canonical SMILES | C1C(C[NH2+]C1C(=O)[O-])CC2=CSC=C2 |
Introduction
Chemical Structure and Properties
(2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid belongs to the pyrrolidine class, characterized by a five-membered saturated ring containing one nitrogen atom. The compound's stereochemistry, with specific configurations at the 2 and 4 positions, is crucial for its biological activity. This molecule combines a pyrrolidine core with a thiophene moiety, creating a structure with particular pharmacological potential.
The physical and chemical properties of this compound provide important insights into its behavior and potential applications:
| Property | Value |
|---|---|
| CAS Number | 1373609-37-0 |
| Molecular Formula | C10H13NO2S |
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H13NO2S/c12-10(13)9-4-8(5-11-9)3-7-1-2-14-6-7/h1-2,6,8-9,11H,3-5H2,(H,12,13)/t8-,9+/m1/s1 |
| Standard InChIKey | NNVHLHOKPAPADH-BDAKNGLRSA-N |
| Isomeric SMILES | C1C@HCC2=CSC=C2 |
The compound contains several key functional groups that influence its reactivity and biological interactions. The carboxylic acid group at the 2-position confers acidic properties, while the thiophen-3-ylmethyl substituent at the 4-position introduces a sulfur-containing heterocycle that can participate in various molecular interactions, including hydrogen bonding and sulfur-π interactions.
Synthesis and Chemical Reactions
Synthetic Approaches
Comparative Analysis
Structural Variants and Derivatives
To better understand the significance of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid, it is helpful to compare it with structurally related compounds:
The variations in structure among these compounds can significantly impact their physicochemical properties, including solubility, stability, and lipophilicity. The hydrochloride salt form, for example, typically exhibits enhanced water solubility compared to the free base, which can be advantageous for certain applications.
Structure-Activity Relationships
The specific stereochemistry and substitution pattern in (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid likely influence its biological activity. The (2S,4R) configuration creates a specific three-dimensional arrangement that may be crucial for molecular recognition by biological targets such as enzymes or receptors. Similarly, the position of the methyl linker on the thiophene ring (position 3) may affect binding interactions compared to other positions (e.g., position 2).
Future Research Directions
The unique structural features of (2S,4R)-4-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid suggest several promising research directions:
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Detailed investigation of its interaction with specific biological targets
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Development of more efficient synthetic routes to reduce production costs
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Exploration of structure-activity relationships through systematic modification of the basic scaffold
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Computational studies to predict potential binding modes with proteins of interest
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Development of derivative compounds with enhanced pharmacological properties
Research on this compound and related pyrrolidine derivatives continues to evolve, potentially opening new avenues for drug discovery and development.
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